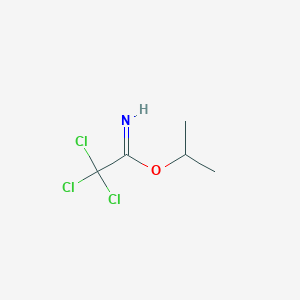

Isopropyl 2,2,2-trichloroacetimidate

Description

Properties

Molecular Formula |

C5H8Cl3NO |

|---|---|

Molecular Weight |

204.48 g/mol |

IUPAC Name |

propan-2-yl 2,2,2-trichloroethanimidate |

InChI |

InChI=1S/C5H8Cl3NO/c1-3(2)10-4(9)5(6,7)8/h3,9H,1-2H3 |

InChI Key |

HLBBEEREPBXNDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=N)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Alkylating Agent

Trichloroacetimidates are recognized for their effectiveness as alkylating agents. They can be activated under mild conditions, making them suitable for use in sensitive synthetic protocols. A notable study demonstrated their application in the synthesis of pyrroloindoline natural products and small molecule inhibitors of Src Homology 2 domain-containing inositol phosphatase (SHIP) .

Table 1: Synthesis Applications of Isopropyl 2,2,2-trichloroacetimidate

| Application | Description | Yield |

|---|---|---|

| Pyrroloindoline Synthesis | Utilized in the formation of complex natural products | Up to 75% |

| Glycosidic Bond Formation | Effective in carbohydrate chemistry for glycosidic bond formation | Varies (typically >50%) |

Glycosylation Reactions

This compound has been extensively studied for its role in glycosylation reactions. These reactions are crucial for synthesizing glycosides and oligosaccharides. A study highlighted its use in the formation of O-glycosidic bonds under controlled conditions, demonstrating higher yields compared to traditional methods .

Case Study: O-Glycosylation Protocol

- Substrate : Phenylthioethyl glycosides

- Reaction Conditions : Sodium hydride in THF at low temperatures

- Yield : 81% after optimization

Mechanistic Insights

The mechanism by which this compound operates involves the generation of a reactive species upon activation by acid catalysts. This species can then undergo nucleophilic attack by alcohols or other nucleophiles to form desired products.

Mechanism of Activation

- Activation : Catalytic amounts of Lewis or Brønsted acids activate the trichloroacetimidate.

- Nucleophilic Attack : The activated trichloroacetimidate reacts with nucleophiles to form alkylated products.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares key properties of isopropyl 2,2,2-trichloroacetimidate with its tert-butyl, benzyl, and methyl analogs:

Key Observations :

- Electronic Effects : The trichloroacetimidate group’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic attack in C–N bond formation .

- Molecular Weight : Bulkier substituents (e.g., benzyl) increase molecular weight, impacting solubility and purification methods .

This compound

- Applications : Used in β-C-H amination reactions via radical relay mechanisms, as demonstrated by Stateman et al., where it acts as a nitrogen source .

- Reactivity : The isopropyl group balances reactivity and stability, making it suitable for moderate-temperature reactions .

tert-Butyl 2,2,2-Trichloroacetimidate

- Applications : Primarily employed in peptide synthesis as a transient protecting group for hydroxyl or amine functionalities due to its hydrolytic stability under acidic conditions .

- Reactivity : Its steric bulk reduces side reactions but requires stronger acidic conditions for cleavage compared to smaller analogs .

Benzyl 2,2,2-Trichloroacetimidate

- Applications : Utilized in the synthesis of pyrroloindoline alkaloids, where the benzyl group aids in solubility during multi-step reactions .

- Reactivity: The aromatic benzyl substituent enhances stability under basic conditions but necessitates hydrogenolysis for deprotection .

Methyl 2,2,2-Trichloroacetimidate

- Applications: Limited due to its high reactivity and instability; primarily used in small-scale alkylations where rapid kinetics are critical .

Comparative Analysis with Trifluoroacetimidates

Isopropyl trifluoroacetate (CAS: 400-38-4, C₅H₇F₃O₂) shares structural similarities but differs in electronic properties:

- Electron-Withdrawing Effects : The trifluoro group (CF₃) is more electron-withdrawing than trichloro (CCl₃), increasing electrophilicity but reducing stability in protic solvents .

- Applications : Trifluoroacetimidates are less common in C–H amination but prevalent in esterification due to superior leaving-group ability .

Preparation Methods

Classical Preparation via DBU-Catalyzed Imidate Formation

The most common method for synthesizing isopropyl 2,2,2-trichloroacetimidate involves the reaction of isopropyl alcohol with trichloroacetonitrile in the presence of 1,8-diazabicycloundec-7-ene (DBU) as a base. This protocol, adapted from Schmidt's methodology, proceeds under mild conditions :

Procedure :

-

Isopropyl alcohol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM, 0.1–0.25 M).

-

DBU (10 mol%) is added, followed by trichloroacetonitrile (1.2–1.5 equiv) at 0°C.

-

The reaction is stirred at room temperature for 12–24 hours.

-

The mixture is concentrated, and the product is purified via silica gel chromatography (hexanes/ethyl acetate with 1% triethylamine) .

Yield : 72–97% .

Key Advantages :

Polymer-Supported DBU for Streamlined Synthesis

Recent advancements employ polymer-supported DBU (PS-DBU) to simplify purification :

Procedure :

-

Isopropyl alcohol (1.0 equiv) and trichloroacetonitrile (1.5 equiv) are combined in DCM.

-

PS-DBU (3–8 mol%) is added, and the mixture is stirred at room temperature for 6–12 hours.

-

The catalyst is removed by filtration, and the filtrate is concentrated to yield the imidate .

Acid-Catalyzed Thermal Activation

For less reactive alcohols, thermal activation in toluene or nitromethane enhances conversion :

Procedure :

-

Isopropyl alcohol (1.0 equiv) and trichloroacetonitrile (2.0 equiv) are refluxed in toluene with catalytic DBU (5 mol%).

-

After 24 hours, excess imidate is hydrolyzed with 1% trifluoroacetic acid (TFA) .

-

Suitable for large-scale synthesis.

-

Minimizes side reactions (e.g., elimination) in polar solvents .

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| DBU (classical) | DBU (10 mol%) | DCM | 12–24 | 72–97 | |

| Polymer-supported DBU | PS-DBU | DCM | 6–12 | 85–90 | |

| Thermal activation | DBU (5 mol%) | Toluene | 24 | 81 |

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Base-Mediated Deprotonation : DBU abstracts the hydroxyl proton from isopropyl alcohol, generating an alkoxide intermediate .

-

Nucleophilic Attack : The alkoxide attacks trichloroacetonitrile, forming the imidate after tautomerization .

Key Transition States :

-

The reaction is exothermic (ΔH ≈ -15 kcal/mol) due to the stability of the trichloroacetamide byproduct .

-

Steric effects from the isopropyl group favor SN2 pathways, preventing carbocation rearrangements .

Challenges and Optimizations

-

Moisture Sensitivity : Reactions must be conducted under anhydrous conditions to prevent hydrolysis .

-

Purification : Silica gel chromatography with triethylamine suppresses imidate decomposition .

-

Scalability : The polymer-supported method reduces solvent waste, enabling gram-scale production .

Emerging Applications

This compound is increasingly used in:

Q & A

Q. What are the typical synthetic routes for preparing isopropyl 2,2,2-trichloroacetimidate, and how can reaction purity be optimized?

this compound is synthesized via nucleophilic substitution, where isopropyl alcohol reacts with 2,2,2-trichloroacetonitrile under basic conditions. A common protocol involves using DBU (1,8-diazabicycloundec-7-ene) as a base in dichloromethane at 0°C, followed by purification via silica gel chromatography with hexanes and ethyl acetate (1–10% gradient) . Purity optimization requires strict anhydrous conditions, excess trichloroacetonitrile (50 eq.), and neutralization of residual acid to avoid decomposition. NMR characterization (¹H, ¹³C) is critical to confirm imidate formation, with diagnostic signals at δ ~8.2 ppm (NH) and δ ~160–162 ppm (C=NH) in CDCl₃ .

Q. How does the reactivity of this compound compare to other trichloroacetimidates (e.g., benzyl or tert-butyl derivatives) in alkylation reactions?

Isopropyl derivatives exhibit moderate reactivity compared to benzyl or tert-butyl analogs due to steric hindrance from the isopropyl group. For example, benzyl 2,2,2-trichloroacetimidate activates thioglycosides under milder conditions (triflic acid, −20°C) compared to methyl triflate, reducing side reactions like glycosyl donor decomposition . In contrast, tert-butyl analogs require higher temperatures (e.g., 60°C) for efficient etherification, as noted in cyclization reactions for heterocycle synthesis . Reactivity trends correlate with leaving-group stability and steric accessibility .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or elimination) during glycosylation using trichloroacetimidate donors?

Competing hydrolysis is minimized by rigorously drying solvents (e.g., molecular sieves in CH₂Cl₂) and using anhydrous triflic acid (0.1–1.0 eq.) as a catalyst at low temperatures (−20°C to 0°C). For elimination-prone substrates (e.g., tertiary alcohols), substituting TfOH with milder Lewis acids like BF₃·Et₂O can suppress β-elimination . Monitoring reaction progress via TLC (Rf shifts) and quenching with triethylamine after donor consumption prevents over-acidification .

Q. How can NMR spectroscopy resolve ambiguities in characterizing this compound derivatives with complex stereochemistry?

For stereochemical analysis, 2D NMR techniques (COSY, HSQC, NOESY) are essential. For example, NOESY correlations between the imidate NH proton (δ ~8.2 ppm) and adjacent isopropyl methine protons (δ ~5.2 ppm) confirm spatial proximity, aiding in distinguishing α/β anomers or regioisomers. ¹³C NMR signals for the trichloromethyl group (δ ~90–92 ppm) and carbonyl (δ ~160–162 ppm) provide additional confirmation .

Q. What are the challenges in scaling up trichloroacetimidate-mediated cyclizations for multi-gram syntheses?

Scaling up introduces challenges in exotherm control (due to rapid triflic acid catalysis) and byproduct accumulation. A stepwise protocol is recommended: (1) slow addition of TfOH (0.5 eq.) at −20°C, (2) gradual warming to room temperature, and (3) quenching with aqueous NaHCO₃ to neutralize residual acid. Column chromatography with silica gel modified with 1% Et₃N improves recovery of acid-sensitive products .

Methodological Considerations

Q. How should researchers design experiments to validate the stability of this compound under varying storage conditions?

Stability studies should assess degradation kinetics via HPLC or GC-MS under controlled variables:

- Temperature : Compare −20°C (recommended) vs. 4°C or RT .

- Atmosphere : Inert (N₂/Ar) vs. ambient air.

- Moisture : Add molecular sieves (3Å) to vials. Key degradation products include 2,2,2-trichloroacetamide (hydrolysis) and isopropyl chloride (elimination), identifiable by GC retention times or LC-MS .

Q. What analytical techniques are critical for detecting trace impurities in trichloroacetimidate-based reaction mixtures?

- GC-MS : Detects volatile byproducts (e.g., trichloroacetonitrile, isopropyl chloride) with m/z 117 (Cl₃C≡N⁺) and 76 (C₃H₇Cl⁺) .

- ¹H NMR with relaxation reagents : Cr(acac)₃ enhances signal resolution for low-concentration impurities .

- Ion chromatography : Quantifies residual triflic acid (retention time ~5.2 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.